molecular formula C9H18N2 B1456889 1-Cyclobutyl-[1,4]diazepane CAS No. 851049-21-3

1-Cyclobutyl-[1,4]diazepane

Katalognummer: B1456889
CAS-Nummer: 851049-21-3
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: PEUPRRYADLJLAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-[1,4]diazepane is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Cyclobutyl-[1,4]diazepane is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that allows it to interact with specific biological receptors. The compound is characterized by the presence of a cyclobutyl group attached to a diazepane ring, which contributes to its pharmacological properties.

The primary mechanisms through which this compound exerts its effects include:

  • Histamine H3 Receptor Antagonism : Research indicates that compounds structurally related to this compound can act as antagonists at the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release and has implications in cognitive disorders and sleep regulation .
  • Factor Xa Inhibition : Some derivatives of 1,4-diazepanes have been shown to inhibit Factor Xa (fXa), a key enzyme in the coagulation cascade. For instance, a related compound demonstrated potent fXa inhibitory activity with an IC50 value of 6.8 nM, suggesting potential applications in antithrombotic therapy .

Antithrombotic Activity

The ability of certain diazepane derivatives to inhibit fXa positions them as promising candidates for developing new antithrombotic agents. The effectiveness of these compounds without prolonging bleeding time is particularly noteworthy, making them suitable for clinical use .

Cognitive Enhancement

As H3 receptor antagonists, compounds related to this compound may enhance cognitive function. Studies have shown that H3 receptor antagonism can improve memory and learning in animal models, indicating potential applications in treating cognitive impairments such as Alzheimer's disease and schizophrenia .

Research Findings

A variety of studies have explored the biological activity of this compound and its derivatives:

StudyFocusKey Findings
fXa InhibitionCompound demonstrated potent inhibitory activity (IC50 = 6.8 nM)
H3 Receptor AntagonismPotential therapeutic effects on cognition and sleep disorders
Synthesis and EvaluationNew derivatives synthesized with promising biological profiles

Case Study 1: Antithrombotic Efficacy

In a study examining the antithrombotic properties of diazepane derivatives, researchers found that specific modifications to the diazepane structure enhanced fXa inhibition while maintaining safety profiles in vivo. This case highlights the potential for developing new anticoagulants based on this scaffold.

Case Study 2: Cognitive Function Improvement

Another investigation focused on the effects of H3 receptor antagonists derived from diazepanes on cognitive performance in rodent models. Results indicated significant improvements in memory tasks when treated with these compounds, suggesting their utility in addressing cognitive decline associated with aging or neurodegenerative diseases.

Eigenschaften

IUPAC Name

1-cyclobutyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUPRRYADLJLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate (6.1 g, 23.98 mmol) in DCM (70 ml) at 20 to 25° C. was added a solution of 4M HCl in dioxane (30 ml, 120 mmol) dropwise. The resulting mixture was stirred at 20 to 25° C. for ca. 2 h. MeOH (6 ml) was added and the resulting mixture stirred at 20 to 25° C. for 1 to 2 days. The solvent was removed at reduced pressure and the resulting gummy residue slurried in ether (100 ml) for 0.5 h. The solvent was evaporated and the residue slurried in ether/MeOH (10:1, 66 ml). The resulting white solid was collected by filtration, suspended in DCM (150 ml) and treated with 2M NaOH. The aqueous phase was extracted with DCM until complete transfer of product in the organic layer, as monitored by TLC analysis (eluent, DCM/MeOH/conc.NH3 (90:10:1); stain, PMA) was achieved. The combined organic phases were dried (Na2SO4), filtered and concentrated at reduced pressure to provide the title compound (2.67 g, 73% yield) as orange oil.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-[1,4]diazepane
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-[1,4]diazepane
Reactant of Route 3
Reactant of Route 3
1-Cyclobutyl-[1,4]diazepane
Reactant of Route 4
1-Cyclobutyl-[1,4]diazepane
Reactant of Route 5
1-Cyclobutyl-[1,4]diazepane
Reactant of Route 6
1-Cyclobutyl-[1,4]diazepane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.